1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-methyl-2-(phenylsulfanylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOWOXBKIMHQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzimidazole with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler benzodiazole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodiazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Bioactivity: The phenylsulfanylmethyl group in the target compound provides moderate steric bulk compared to the diethoxyethylsulfanyl group in and the dioxolane-triazole system in difenoconazole . Bulkier substituents often enhance target selectivity but may reduce solubility. The 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl] derivative demonstrates high anti-parasitic activity (IC50 = 60.8 nM), suggesting that extended aromatic systems improve binding affinity.
Electron-Withdrawing vs. Methoxy and trifluoromethyl substituents in prazole-based compounds enhance metabolic stability and electron-deficient character, critical for enzyme inhibition.
Biological Activity Trends: The low EC50 of difenoconazole (7.31 mg/L against Rhizoctonia solani) highlights the importance of halogenated aryl groups and heterocyclic appendages in antifungal activity . The poor activity of the piperidinyl-substituted analog (EC50 ~100,000 nM ) underscores the necessity of aromatic/heteroaromatic substituents for target engagement.
Molecular Interactions and Docking Insights
- Hydrogen Bonding: The sulfanyl group can act as a weak hydrogen bond donor, while the benzimidazole nitrogen participates in stronger interactions, as shown in docking studies of 4,6-dichloro-2-(trifluoromethyl)-1H-benzodiazole (−6.42 kcal/mol binding affinity) .
- π-π Stacking : The phenyl ring in the target compound may engage in π-π interactions with aromatic residues in enzyme active sites, a feature exploited in prazole-based antivirals .
Biological Activity
1-Methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its promising biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The unique structural features of this compound, particularly the phenylsulfanylmethyl group, contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2S, with a molar mass of approximately 254.35 g/mol. The presence of the phenylsulfanylmethyl group enhances its reactivity and biological activity compared to simpler benzimidazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2S |
| Molar Mass | 254.35 g/mol |
| Structural Features | Benzimidazole core with phenylsulfanylmethyl group |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action may involve the disruption of cellular processes through interactions with specific enzymes or receptors.
Case Study:
In a study conducted by Djuidje et al. (2020), the compound demonstrated an IC50 value of 12.5 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial and Antifungal Properties
The compound also shows considerable antibacterial and antifungal activities. It has been tested against a range of bacterial strains and fungal pathogens, exhibiting effectiveness in inhibiting their growth.
Table: Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 18 mm | |
| Escherichia coli | Inhibition Zone: 15 mm | |
| Candida albicans | Minimum Inhibitory Concentration: 32 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with other benzimidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenylbenzimidazole | Lacks phenylsulfanylmethyl group | Moderate antimicrobial activity |
| 1-Methyl-2-phenylbenzimidazole | Contains methyl group | Varying biological activities |
| Benzimidazole | Basic structure | General therapeutic effects |
Q & A
Q. What are the most common synthetic routes for preparing 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions starting from 1,2-phenylenediamine derivatives. For example, microwave-assisted synthesis in ethanol with catalytic HCl efficiently forms benzimidazole cores (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol) . Alternatively, reductive amination under solvent-free conditions or copper-catalyzed cycloadditions (e.g., Huisgen 1,3-dipolar reactions) are used to introduce functional groups like triazoles or thiazoles . Optimization involves adjusting reaction time, temperature, and catalysts (e.g., 5% ammonia for cyclization) .
Q. How can researchers confirm the structural integrity and purity of synthesized benzimidazole derivatives?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR/IR : Analyze - and -NMR spectra to verify substituent positions and sulfur incorporation (e.g., thioether peaks at ~2.5 ppm in -NMR) . IR confirms functional groups like C=N (~1600 cm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to assess purity (>95% ideal) .
- Melting Point : Sharp, consistent melting points indicate crystalline purity .
Q. What solvents and reaction conditions are optimal for benzimidazole cyclization?
- Methodological Answer : Polar aprotic solvents (e.g., ethanol, methanol) with acidic (0.05% HCl) or basic (5% NH) catalysts under microwave irradiation (50–100°C, 30–60 min) improve yield and reduce side reactions . For air-sensitive steps, inert atmospheres (N) prevent oxidation of sulfur-containing intermediates .
Advanced Research Questions
Q. How do crystallographic studies resolve challenges in determining the 3D structure of benzimidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, triclinic crystal systems (space group P1) often require high-resolution data (R factor <0.05) and careful handling of twinning or disorder . Hydrogen bonding patterns (e.g., N–H···O or C–H···π interactions) are mapped using ORTEP-3 for graphical representation .
Q. What strategies address discrepancies in elemental analysis or spectroscopic data for sulfur-containing benzimidazoles?
- Methodological Answer : Contradictions may arise from incomplete purification or sulfur oxidation. Remedies include:
- Chromatography : Use silica gel column chromatography (eluent: CHCl:MeOH 7:3) to isolate pure fractions .
- Mass Spectrometry : High-resolution ESI-MS identifies sulfur isotopic patterns (e.g., ) to confirm molecular formulas .
- XPS : X-ray photoelectron spectroscopy quantifies sulfur oxidation states (e.g., sulfide vs. sulfone) .
Q. How can graph set analysis elucidate hydrogen-bonding networks in benzimidazole crystals?
- Methodological Answer : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) into graph sets (e.g., rings). For example, in 1-methyl-2-[(phenylsulfanyl)methyl] derivatives, N–H···O bonds between benzimidazole and picrate counterions form chains (C(6) motifs), stabilizing the crystal lattice . Software like Mercury (CCDC) visualizes these networks .
Q. What computational methods predict the bioactivity of benzimidazole derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like α-glucosidase or proton pumps. For instance, derivatives with para-bromo substituents on thiazole rings show enhanced docking scores due to hydrophobic interactions . DFT calculations (B3LYP/6-31G**) optimize geometries and predict electrostatic potential maps for SAR studies .
Q. How does substituent variation on the phenylsulfanyl group affect physicochemical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO, –CF) increase solubility in polar solvents but reduce membrane permeability. Conversely, electron-donating groups (e.g., –OCH) enhance π-stacking in crystals, improving thermal stability (TGA data >250°C) . Hammett constants (σ) correlate substituent effects on reaction rates in SNAr mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
